molecular formula C15H20O B3023881 Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone CAS No. 898779-97-0

Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone

Cat. No. B3023881
CAS RN: 898779-97-0
M. Wt: 216.32 g/mol
InChI Key: XFVLINFJYBRJOR-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound that belongs to the family of cyclobutyl ketones. These compounds are characterized by a four-membered cyclobutane ring attached to a ketone functional group. The presence of the 3,4-dimethylphenyl group suggests that the compound may have interesting chemical and physical properties, as well as potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be achieved through various methods. For instance, the [4 + 2] cycloaddition reaction of 3-alkoxycyclobutanones with aldehydes or ketones, catalyzed by boron trifluoride etherate, is a method that can potentially be adapted for the synthesis of cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone . Additionally, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes could be a relevant method for synthesizing related compounds, although the specific synthesis of cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone is not directly described .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones has been studied using computational methods, such as density functional theory (DFT). These studies can provide insights into the geometry, electronic structure, and potential reactivity of the compound . The planarity of the cyclobutane ring and the substituent effects of the dimethylphenyl group would be of particular interest in understanding the molecular structure of cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone .

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions. For example, the [4+1] cycloaddition reaction with isocyanides catalyzed by GaCl3 can lead to unsaturated γ-lactone derivatives, which suggests that cyclobutyl ketones can be versatile intermediates in organic synthesis . The [2+2] cycloaddition reaction with alkenyl sulfides can also be relevant, leading to the formation of 1-cyclobutenyl ketones . These reactions highlight the reactivity of the cyclobutane ring and the potential for further functionalization of cyclobutyl ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones can be inferred from vibrational spectroscopy studies. For example, the Raman and infrared spectra of related compounds, such as methyl 2,2-dimethyl-3-ketocyclobutyl acetate, have been analyzed to determine characteristic group frequencies . These studies can provide valuable information about the bond strengths and electronic environment of the functional groups present in cyclobutyl ketones. Additionally, the formal γ-C-H functionalization of cyclobutyl ketones has been explored, which can lead to the synthesis of cis-1,3-difunctionalized cyclobutanes, a scaffold of interest in medicinal chemistry .

properties

IUPAC Name

1-cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-6-7-13(10-12(11)2)8-9-15(16)14-4-3-5-14/h6-7,10,14H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVLINFJYBRJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644872
Record name 1-Cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone

CAS RN

898779-97-0
Record name 1-Cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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